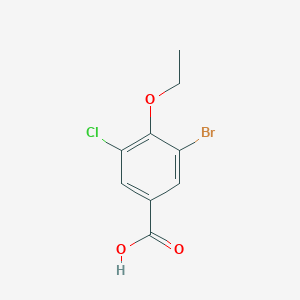

3-Bromo-5-chloro-4-ethoxybenzoic acid

Description

3-Bromo-5-chloro-4-ethoxybenzoic acid (CAS: 2386274-48-0) is a halogenated benzoic acid derivative with the molecular formula C₉H₈BrClO₃ and a molecular weight of 279.52 g/mol . The compound features a benzoic acid backbone substituted with bromine at position 3, chlorine at position 5, and an ethoxy group at position 3. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-bromo-5-chloro-4-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMOMLOCXQMFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-5-chloro-4-ethoxybenzoic acid can be achieved through several methods. One common approach involves the bromination and chlorination of 4-ethoxybenzoic acid. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst and solvent. Another method involves the use of thionyl chloride to convert 2-chloro-5-bromobenzoic acid to 2-chloro-5-bromobenzoyl chloride, followed by a reaction with phenetole and borohydride in a Friedel-Crafts acylation reaction .

Chemical Reactions Analysis

3-Bromo-5-chloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the compound to its corresponding alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

3-Bromo-5-chloro-4-ethoxybenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-5-chloro-4-ethoxybenzoic acid with structurally and functionally related benzoic acid derivatives:

Structural and Functional Analysis

Substituent Effects on Reactivity: The bromine and chlorine atoms in 3-bromo-5-chloro-4-ethoxybenzoic acid enhance electrophilic aromatic substitution (EAS) reactivity at ortho/para positions compared to non-halogenated analogs. In contrast, 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS 723245-42-9) exhibits higher lipophilicity due to the benzyloxy group, which may improve cell membrane permeability in biological applications .

Physicochemical Properties :

- The fluorine atom in 3-chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) increases electronegativity, making it more polar than the chloro-bromo analog. This could enhance solubility in polar solvents .

- 4-Bromo-3,5-dimethoxybenzoic acid (CAS 3111-37-3) lacks halogen diversity but offers symmetry, which is advantageous in crystal engineering and coordination chemistry .

Synthetic Challenges :

- Synthesis of 5-bromo-4-chloro-2-methoxybenzoic acid () yielded a 9:1 mixture of desired product and debrominated byproduct, highlighting the sensitivity of bromine substituents under harsh conditions . This contrasts with the stability of ethoxy groups in 3-bromo-5-chloro-4-ethoxybenzoic acid during similar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.